molecular formula C11H9FN2O2 B14875999 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid

5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B14875999
M. Wt: 220.20 g/mol
InChI Key: XSZNPGUPIXRTCA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzoic acid ring and a 1-methyl-1H-pyrazol-4-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This interaction can modulate the activity of the target, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for drug design and material synthesis .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

5-fluoro-2-(1-methylpyrazol-4-yl)benzoic acid

InChI

InChI=1S/C11H9FN2O2/c1-14-6-7(5-13-14)9-3-2-8(12)4-10(9)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

XSZNPGUPIXRTCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

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